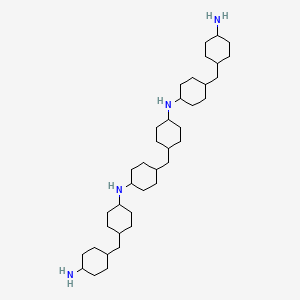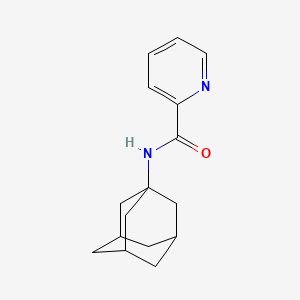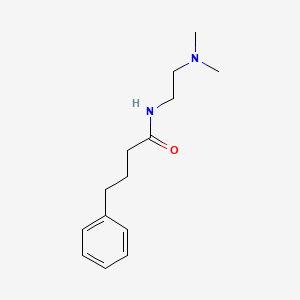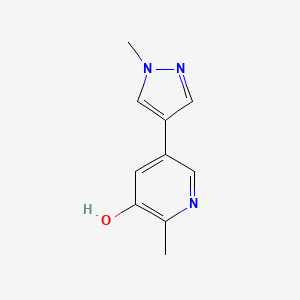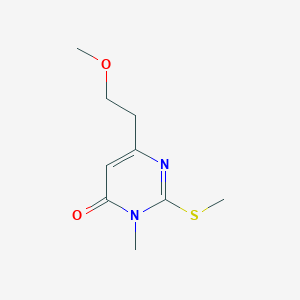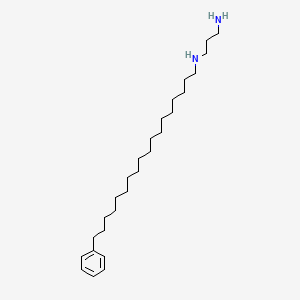
N-(Phenyloctadecyl)propane-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Phenyloctadecyl)propane-1,3-diamine is an organic compound with the chemical formula C27H50N2. It is a derivative of propane-1,3-diamine, where one of the hydrogen atoms on the nitrogen is replaced by a phenyloctadecyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Phenyloctadecyl)propane-1,3-diamine typically involves the reaction of propane-1,3-diamine with phenyloctadecyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene, under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(Phenyloctadecyl)propane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyloctadecyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(Phenyloctadecyl)propane-1,3-diamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of cell membrane interactions due to its amphiphilic nature.
Industry: The compound is used as a surfactant in various industrial processes, including emulsification and dispersion.
Mechanism of Action
The mechanism of action of N-(Phenyloctadecyl)propane-1,3-diamine involves its interaction with cell membranes. The phenyloctadecyl group allows the compound to insert itself into the lipid bilayer, disrupting the membrane structure and increasing its permeability. This property makes it useful in drug delivery systems, where it can facilitate the transport of drugs across cell membranes.
Comparison with Similar Compounds
Similar Compounds
N-Octadecylpropane-1,3-diamine: Similar structure but lacks the phenyl group.
N-Phenyldodecylpropane-1,3-diamine: Similar structure but with a shorter alkyl chain.
Uniqueness
N-(Phenyloctadecyl)propane-1,3-diamine is unique due to the presence of both a long alkyl chain and a phenyl group. This combination imparts distinct amphiphilic properties, making it more effective in disrupting cell membranes compared to its analogs. Additionally, the phenyl group can participate in π-π interactions, further enhancing its functionality in various applications.
Properties
CAS No. |
25897-00-1 |
|---|---|
Molecular Formula |
C27H50N2 |
Molecular Weight |
402.7 g/mol |
IUPAC Name |
N'-(18-phenyloctadecyl)propane-1,3-diamine |
InChI |
InChI=1S/C27H50N2/c28-24-20-26-29-25-19-14-12-10-8-6-4-2-1-3-5-7-9-11-13-16-21-27-22-17-15-18-23-27/h15,17-18,22-23,29H,1-14,16,19-21,24-26,28H2 |
InChI Key |
NVJAPXJEDPZOCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCCCCCCCCCCCCCCNCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


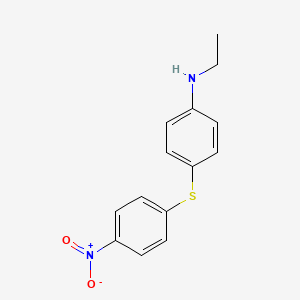
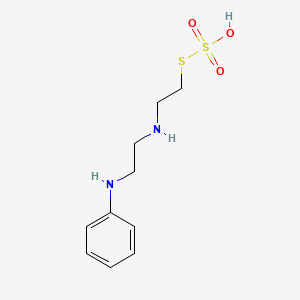
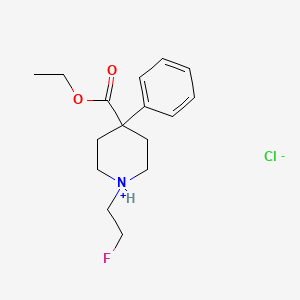
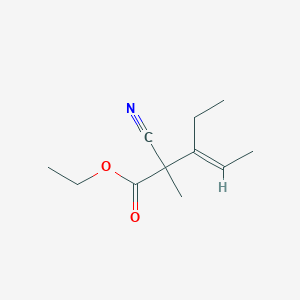

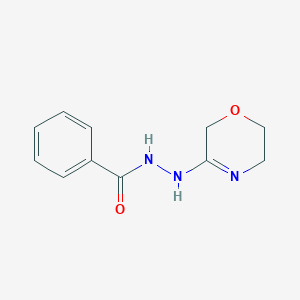
![hydrogen sulfate;[2-(2-methylphenyl)ethylamino]azanium](/img/structure/B13758791.png)

